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Compound of Interest

Compound Name: FT671-R

Cat. No.: B1192882 Get Quote

Executive Summary & Compound Profile
FT671 is a potent, non-covalent, and selective inhibitor of Ubiquitin Specific Peptidase 7

(USP7) with an IC50 of ~52 nM.[1][2][3] It is widely used to study the p53-MDM2 axis in

oncology.

The Challenge: FT671 is a highly lipophilic small molecule (heterocyclic pyrazolo-pyrimidin-one

scaffold). It exhibits poor aqueous solubility, leading to frequent "crash-out" (precipitation)

events when diluted into saline or water. This guide provides validated protocols to solubilize

FT671 for oral (PO) and intraperitoneal (IP) administration without compromising animal

welfare or data integrity.

Physicochemical Snapshot
Property Value Implication

Molecular Weight 533.48 g/mol
Moderate size; permeability is

generally good.

Solubility (DMSO) ~50 mg/mL (93 mM) Excellent stock solvent.

Solubility (Water) < 0.1 mg/mL

Critical: Requires solubilizing

agents (co-

solvents/complexation).

Target Dosing 100–200 mg/kg (PO)
Requires high-concentration

formulation (10–20 mg/mL).
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Validated Formulation Protocols
The following protocols are ranked by success rate in preventing precipitation and maximizing

bioavailability.

Protocol A: The "Golden Standard" (SBE-β-CD
Complexation)
Best for: High-dose oral gavage (100–200 mg/kg) and maximizing bioavailability. Mechanism:

Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug, preventing

precipitation in the aqueous phase.

Reagents:

FT671 Powder

DMSO (Dimethyl sulfoxide), sterile filtered

SBE-β-CD (e.g., Captisol®)[2]

Saline (0.9% NaCl)

Step-by-Step Procedure:

Prepare Vehicle: Dissolve SBE-β-CD in saline to create a 20% (w/v) clear solution.[2] Filter

sterilize (0.22 µm).

Dissolve Compound: Dissolve FT671 in 100% DMSO to reach a concentration 10x higher

than your final target concentration. (e.g., if you need 10 mg/mL final, make a 100 mg/mL

DMSO stock). Sonication is usually required.

Stepwise Addition (Critical):

Place the 20% SBE-β-CD solution on a magnetic stirrer (medium speed).

Slowly add the DMSO stock dropwise into the vortex of the stirring SBE-β-CD solution.

Final Ratio: 10% DMSO : 90% (20% SBE-β-CD/Saline).[2]
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Verification: The solution should remain clear. If slightly cloudy, sonicate at 37°C for 5–10

minutes.

Protocol B: Co-Solvent System (PEG/Tween)
Best for: IP injection or lower dose PO studies where cyclodextrins are unavailable. Risk:

Higher viscosity; potential for precipitation if left standing too long.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2]

Step-by-Step Procedure:

Step 1 (Solubilization): Dissolve FT671 completely in DMSO (10% of total volume). Sonicate

until clear.

Step 2 (Stabilization): Add PEG300 (40% of total volume) to the DMSO solution. Vortex

thoroughly. The solution may warm up slightly.

Step 3 (Surfactant): Add Tween-80 (5% of total volume).[2] Vortex.

Step 4 (Dilution): Slowly add pre-warmed (37°C) Saline (45% of total volume) while

vortexing.

Warning: Adding cold saline causes immediate precipitation.

Visual Workflow: Preventing "Crash-Out"
The following diagram illustrates the critical order of operations. Deviating from this path is the

#1 cause of formulation failure.
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Figure 1: Critical path for FT671 solubilization. Note that aqueous buffers (Saline) are always

added LAST.

Troubleshooting & FAQs
Q1: My solution precipitates immediately upon adding
saline. Why?
A: This is the "Solvent Shock" effect.

Cause: Adding a highly hydrophobic solution (DMSO+Drug) directly into a large volume of

water causes the drug to crash out before it can disperse.

Fix: Reverse the addition or use an intermediate.

For Cyclodextrins: Add the DMSO into the stirring Cyclodextrin (the complexation agent

needs to be present immediately).

For PEG/Tween: Ensure you add PEG before Saline. PEG acts as a bridge between the

DMSO and Water.

Temperature: Ensure the saline is warm (37°C). Cold shock precipitates FT671.

Q2: Can I use 100% DMSO for animal injections?
A:Absolutely not.

Toxicity: 100% DMSO causes severe hemolysis, local tissue necrosis, and pain on injection.

Limit: For mice, the absolute maximum DMSO concentration is usually 10% (v/v). For IP

injections, even 10% can be irritating; 5% is preferred.

Q3: The animal studies in the literature use 200 mg/kg.
[2][3] How do I achieve this concentration?
A: To dose 200 mg/kg in a mouse (assuming 20g mouse, 10 mL/kg dosing volume = 0.2 mL

volume), you need a concentration of 20 mg/mL.
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Feasibility: 20 mg/mL is difficult in simple PEG/Saline mixtures.

Recommendation: You must use the SBE-β-CD (Protocol A) or a Corn Oil suspension (10%

DMSO / 90% Corn Oil) for these high concentrations. Simple aqueous buffers cannot hold 20

mg/mL of FT671 in solution.

Q4: Is "FT671-R" different from FT671?
A: In most commercial catalogs, "FT671" refers to the active enantiomer (S-configuration at the

piperidine, though nomenclature varies by vendor). If your vial is labeled "FT671-R", verify the

Certificate of Analysis (CoA). If it implies a specific salt form (e.g., HCl salt), it may be more

soluble in water but potentially more acidic. If it refers to the R-enantiomer (stereoisomer), be

aware that biological activity against USP7 is stereospecific; ensure you are using the active

isomer for efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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